Welcome to the BenchChem Online Store!
molecular formula In2O3 B3418635 Indium oxide CAS No. 12672-71-8

Indium oxide

Cat. No. B3418635
M. Wt: 277.63 g/mol
InChI Key: PJXISJQVUVHSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08802590B2

Procedure details

For example, Japanese Patent Application Laid-open No. HEI 08-091838 (hereinafter, referred to as Patent Document 1) discloses a method of manufacturing an indium oxide including: a first step of leaching out an indium inclusion with a nitric acid to obtain an indium nitrate solution; a second step of extracting, with an organic solvent, an indium ion from the indium nitrate solution obtained in the first step, and performing back extraction on an extract obtained, to obtain an indium aqueous solution; and a third step of hydrolyzing the indium aqueous solution obtained in the second step, and roasting an indium hydroxide obtained, to obtain an indium oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[In+3:2].[O-2].[O-2].[In+3].[In].[N+:7]([O-:10])([OH:9])=[O:8]>>[N+:7]([O-:10])([O-:9])=[O:8].[In+3:2].[N+:7]([O-:10])([O-:9])=[O:8].[N+:7]([O-:10])([O-:9])=[O:8] |f:0.1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[In+3].[O-2].[O-2].[In+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[In]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.